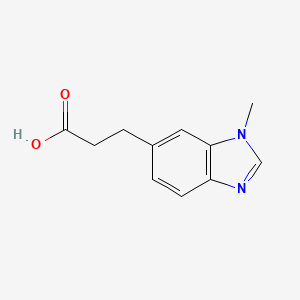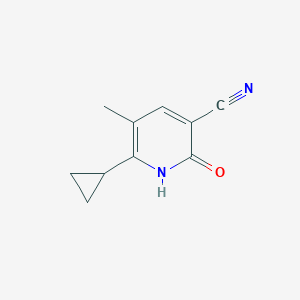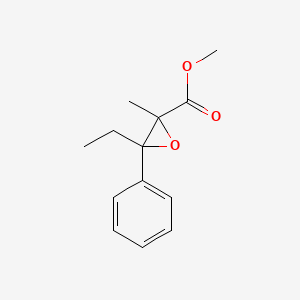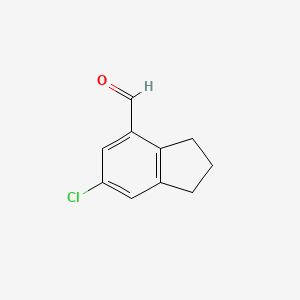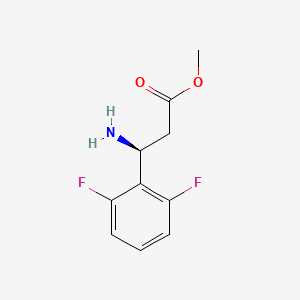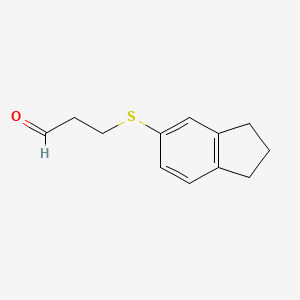
3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal is an organic compound that features a unique structure combining an indene moiety with a thioether and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal typically involves the reaction of 2,3-dihydro-1H-indene-5-thiol with an appropriate aldehyde precursor. One common method is the Tscherniac-Einhorn reaction, which involves the use of indoline and commercially available 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanoic acid.
Reduction: 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanol.
Substitution: Various substituted thioethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functionalized materials.
Wirkmechanismus
The mechanism of action of 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the aldehyde group can participate in various biochemical reactions, including Schiff base formation with amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-indene-5-thiol: A precursor in the synthesis of 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal.
3-((2,3-Dihydro-1H-inden-5-yl)thio)propanoic acid: An oxidation product of this compound.
3-((2,3-Dihydro-1H-inden-5-yl)thio)propanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of an indene moiety, a thioether group, and an aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities also make it a valuable compound for medicinal chemistry research.
Eigenschaften
Molekularformel |
C12H14OS |
|---|---|
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1H-inden-5-ylsulfanyl)propanal |
InChI |
InChI=1S/C12H14OS/c13-7-2-8-14-12-6-5-10-3-1-4-11(10)9-12/h5-7,9H,1-4,8H2 |
InChI-Schlüssel |
WQNIWZOWHIRNKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)SCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








